![molecular formula C22H24N2O3S B2920050 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline CAS No. 866811-78-1](/img/structure/B2920050.png)
4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline
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Description
4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known to have a number of interesting biochemical and physiological effects, and has been the subject of much research in recent years. In
Scientific Research Applications
Antimicrobial and Antifungal Applications
Quinoline derivatives have been explored for their antimicrobial and antifungal potentials. Studies on compounds such as benzoxazinoids and their structural analogs demonstrate significant biological activities against a variety of microbial pathogens. These compounds play roles in plant defense and could inspire the design of new antimicrobial agents with potential applications in combating resistant strains of bacteria and fungi (de Bruijn, Gruppen, & Vincken, 2018).
Antioxidant Properties
Quinoline derivatives have also been studied for their antioxidant properties. The mechanism behind their antioxidant capacity involves both hydrogen atom transfer and electron transfer reactions, which are crucial in preventing oxidative stress and cellular damage. These findings suggest that "4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline" could have potential as an antioxidant in therapeutic applications or in the preservation of biological and food products (Huang, Ou, & Prior, 2005).
properties
IUPAC Name |
4-(azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-27-17-11-12-20-19(15-17)22(24-13-7-2-3-8-14-24)21(16-23-20)28(25,26)18-9-5-4-6-10-18/h4-6,9-12,15-16H,2-3,7-8,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPIOSKPGHKYQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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